molecular formula C17H14N4O2S B15104505 N-(1-methyl-1H-indol-6-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(1-methyl-1H-indol-6-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B15104505
M. Wt: 338.4 g/mol
InChI Key: YHWQQJBSGQXFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-indol-6-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a heterocyclic compound featuring a thieno[2,3-d]pyrimidin-4-one core linked via an acetamide group to a 1-methylindole moiety. This scaffold is structurally optimized for kinase inhibition, particularly targeting c-Met kinase, a receptor tyrosine kinase implicated in cancer progression and metastasis . The compound’s design integrates a thiophene-fused pyrimidine ring (enhancing planar rigidity for target binding) and an indole substituent (contributing to hydrophobic interactions).

Properties

Molecular Formula

C17H14N4O2S

Molecular Weight

338.4 g/mol

IUPAC Name

N-(1-methylindol-6-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C17H14N4O2S/c1-20-6-4-11-2-3-12(8-14(11)20)19-15(22)9-21-10-18-16-13(17(21)23)5-7-24-16/h2-8,10H,9H2,1H3,(H,19,22)

InChI Key

YHWQQJBSGQXFRQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)NC(=O)CN3C=NC4=C(C3=O)C=CS4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-methyl-1H-indol-6-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Formation of the Thienopyrimidine Ring: This can be achieved through cyclization reactions involving thiophene and pyrimidine precursors.

    Coupling Reactions: The indole and thienopyrimidine rings are then coupled through a series of reactions, often involving amide bond formation.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.

    Reduction: Reduction reactions could target the carbonyl group in the thienopyrimidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound could have a variety of applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways involving indole and thienopyrimidine derivatives.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The indole and thienopyrimidine rings could interact with various molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight Biological Activity Key Reference(s)
N-(1-methyl-1H-indol-6-yl)-2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide (Target) Thieno[2,3-d]pyrimidin-4-one 1-Methylindole-6-yl via acetamide Not reported c-Met kinase inhibition (inferred)
Compound 24 () Thieno[2,3-d]pyrimidin-4-one 7-Methyl, phenylamino, tetrahydro-pyrido group 369.44 g/mol Undisclosed (synthetic focus)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () Dihydropyrimidin-6-one Thioether linkage, 2,3-dichlorophenyl 344.21 g/mol Cytotoxic (A549, HCT116, MCF-7)
Compound B () Pyrido[4,3-d]pyrimidin-6-one But-3-ynyl, 2,3-dihydro-1H-inden-2-ylamino 418 g/mol Undisclosed (synthetic focus)
TASP0434299 () Pyrido[2,3-d]pyrimidin-4-one tert-Butyl, methoxyphenyl, morpholinylpropoxy Not reported Vasopressin V1B receptor imaging

Key Observations

Core Structural Variations: The target compound and Compound 24 () share the thieno[2,3-d]pyrimidin-4-one core, but differ in substituents. Compound 24 incorporates a tetrahydro-pyrido group and phenylamino modification, which may reduce planarity and alter binding kinetics compared to the indole-linked target compound .

Biological Activity: The target compound’s thieno-pyrimidine scaffold is associated with c-Met kinase inhibition, as seen in analogs like those described in , which showed IC₅₀ values in the nanomolar range . In contrast, the dihydropyrimidin-thio analog () demonstrated cytotoxicity against cancer cell lines (A549, HCT116, MCF-7), suggesting a different mechanism of action, possibly via DNA intercalation or topoisomerase inhibition . TASP0434299 (), a pyrido[2,3-d]pyrimidin-4-one derivative, was repurposed for PET imaging of vasopressin receptors, highlighting the scaffold’s versatility in therapeutic and diagnostic applications .

Synthetic Strategies: The target compound’s synthesis likely involves coupling a thieno[2,3-d]pyrimidin-4-one intermediate with 1-methylindole-6-amine via an acetamide linker, analogous to methods in (acetyl chloride-mediated acetylation) . Compound B () utilized acetyl chloride and triethylamine for N-acetylation, followed by column chromatography, emphasizing the importance of mild conditions for preserving reactive substituents like alkynes .

This contrasts with the morpholinylpropoxy group in TASP0434299, which introduces polarity for improved pharmacokinetics . The dichlorophenyl substituent in ’s compound contributes to electron-withdrawing effects, possibly stabilizing the thioether linkage and enhancing cytotoxic potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.